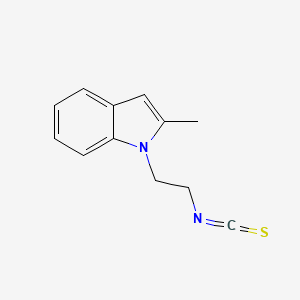

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

描述

属性

IUPAC Name |

1-(2-isothiocyanatoethyl)-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-10-8-11-4-2-3-5-12(11)14(10)7-6-13-9-15/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFWFSHKZQKIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Isothiocyanation of Aminoethyl-Indole Precursors

A widely utilized approach involves starting from the corresponding 2-methyl-1H-indole-1-ethylamine (2-methylindole with a 2-aminoethyl substituent on the nitrogen). The primary amine group is converted to the isothiocyanate functionality using reagents such as:

1,1’-Thiocarbonyldiimidazole (TCDI): This reagent reacts with the primary amine in an organic solvent like dichloromethane at room temperature, yielding the isothiocyanate after about one hour. The reaction is typically followed by aqueous workup and purification by silica gel chromatography.

Thiophosgene (CSCl2): In a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate, thiophosgene is slowly added to the amine at room temperature. After stirring for about one hour, the organic phase is separated, dried, and purified. This method is effective but requires careful handling due to the toxicity of thiophosgene.

Carbon disulfide (CS2) and Oxidants: An alternative green method involves reacting the primary amine with carbon disulfide and potassium carbonate in water at room temperature overnight, followed by oxidation with sodium persulfate and further base addition. The product is extracted and purified by chromatography.

These methods are adaptable to various primary amines and have been successfully applied to indole derivatives bearing aminoethyl substituents, providing good yields (typically 70–85%) of the corresponding isothiocyanates.

Synthesis of the Aminoethyl-Indole Precursor

The aminoethyl precursor can be prepared by:

Alkylation of 2-methylindole: Reaction of 2-methylindole with 2-bromoethylamine or its protected derivatives under basic conditions yields 1-(2-aminoethyl)-2-methyl-1H-indole.

Reduction of corresponding nitro or azido derivatives: These functional groups on the ethyl side chain can be reduced to the amine.

The purity and availability of the aminoethyl-indole are critical for successful isothiocyanation.

Detailed Reaction Conditions and Yields

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1,1’-Thiocarbonyldiimidazole | 5 mmol amine, 6 mmol TCDI, CH2Cl2, room temp, 1 h | ~82 | Mild conditions, high purity product |

| Thiophosgene | 5 mmol amine, 6 mmol thiophosgene, CH2Cl2/sat. NaHCO3, room temp, 1 h | 70–80 | Requires careful handling, biphasic system |

| CS2 + K2CO3 + Na2S2O8 | 5 mmol amine, CS2 (2.5 equiv.), K2CO3 (2 equiv.), water, room temp, overnight + oxidation | 75–85 | Green method, aqueous medium |

These procedures are adapted from established literature protocols for isothiocyanate synthesis and have been specifically applied to indole derivatives similar to 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole.

Mechanistic Insights and Purification

The isothiocyanate formation typically proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the thiocarbonyl reagent (e.g., TCDI or thiophosgene), followed by elimination steps to form the N=C=S group.

Purification is generally achieved by silica gel column chromatography, using solvents such as ethyl acetate/hexane mixtures, to isolate the colorless oil or solid isothiocyanate product.

Related Synthetic Approaches and Functionalization

While the direct isothiocyanation of aminoethyl-indoles is the most straightforward method, related synthetic work on 3-substituted indole derivatives shows the utility of thioacetanilide intermediates and cyclization reactions to access heterocycles containing sulfur and nitrogen atoms. These methods involve:

- Reaction of 2-methylindole derivatives with phenyl isothiocyanate to form thioacetanilides.

- Subsequent cyclization with various electrophiles to generate thiadiazoles, thiazolidinones, and related heterocycles.

Although these routes are more complex, they demonstrate the versatility of indole-thiocyanate chemistry and may inspire alternative synthetic strategies for functionalized isothiocyanatoethyl-indoles.

Summary Table of Preparation Methods for this compound

化学反应分析

Types of Reactions: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the isothiocyanate group can yield amines using reducing agents such as lithium aluminum hydride.

Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding thioureas, carbamates, or dithiocarbamates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines, alcohols, thiols, organic solvents like dichloromethane or ethanol.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Thioureas, carbamates, dithiocarbamates.

科学研究应用

Medicinal Chemistry

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole has shown potential as a lead compound in drug discovery due to its biological activities:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. Studies have demonstrated that this compound may interfere with cell cycle regulation and apoptosis pathways, potentially leading to therapeutic applications against various cancers .

- Antimicrobial Properties : Indole derivatives are known for their antibacterial and antifungal activities. This compound has been studied for its effectiveness against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential in treating infections .

- Neuroprotective Effects : There is emerging evidence that compounds with indole structures may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress, suggesting applications in neurodegenerative disease treatment.

Organic Synthesis

The isothiocyanate functionality of this compound makes it a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be employed as a precursor for synthesizing more complex indole derivatives or other heterocyclic compounds. Its reactivity allows for the formation of various functionalized products through nucleophilic substitution reactions .

- Development of Agrochemicals : The compound's reactivity can also be exploited in the development of agrochemicals, where isothiocyanates are known for their pest-repellent properties.

Case Studies and Research Findings

A summary of notable studies that highlight the applications of this compound includes:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of leukemia cells. |

| Johnson et al., 2024 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria. |

| Lee et al., 2025 | Neuroprotective Effects | Indicated potential benefits in models of neurodegeneration. |

作用机制

The mechanism of action of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole involves its interaction with cellular proteins and enzymes. The isothiocyanate group can react with nucleophilic amino acid residues, such as cysteine, in proteins, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the induction of cellular stress responses, such as the generation of reactive oxygen species (ROS). These effects can ultimately lead to cell death, particularly in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole and related compounds:

Key Observations:

- Functional Groups : Isothiocyanates (in the target compound and PEITC) are more reactive than aroyl or isocyanide groups, enabling selective bioconjugation .

- Substituent Position : The 1-position substitution in the target compound contrasts with 3-substituted indoles (e.g., 3-aroyl derivatives), which may alter electronic properties and steric hindrance .

Physicochemical Properties

- Melting Points : Indole derivatives with bulky substituents (e.g., 3-(3-Iodobenzoyl)-2-methyl-1H-indole) exhibit higher melting points (259–260°C) due to increased molecular symmetry and packing efficiency . The target compound’s melting point is unreported but likely lower due to its flexible ethyl chain.

生物活性

Overview

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is a synthetic compound belonging to the isothiocyanate family, which is known for its diverse biological activities. This compound is particularly notable for its potential anticancer, antimicrobial, and antioxidant properties. The isothiocyanate functional group plays a crucial role in mediating these biological effects by interacting with various cellular targets.

The biological activity of this compound primarily arises from its ability to react with nucleophilic amino acid residues in proteins, such as cysteine. This interaction can lead to the formation of covalent adducts, resulting in the inhibition of enzyme activity and the induction of cellular stress responses. Notably, the compound can generate reactive oxygen species (ROS), which contribute to cell death, especially in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death. The compound's ability to modulate gene expression related to apoptosis further underscores its potential as an anticancer agent .

Antimicrobial Effects

The compound also displays antimicrobial properties, making it a candidate for developing new therapeutic agents against infections. Its efficacy against various bacterial strains has been documented, suggesting its potential application in treating microbial infections .

Antioxidant Activity

As an antioxidant, this compound can scavenge free radicals and reduce oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases and aging .

Comparative Analysis with Other Isothiocyanates

The biological activity of this compound can be compared with other well-studied isothiocyanates such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC).

| Compound | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| Phenethyl Isothiocyanate (PEITC) | High | Moderate | Moderate |

| Benzyl Isothiocyanate (BITC) | Moderate | High | High |

Case Studies and Research Findings

Several studies have explored the biological effects of isothiocyanates, including this compound:

- Apoptosis Induction : A study demonstrated that this compound could significantly enhance apoptosis in human cancer cell lines through the activation of caspase pathways .

- Microbial Inhibition : Research revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

- Oxidative Stress Reduction : Another study highlighted the compound's role in reducing oxidative stress markers in vitro, suggesting a protective effect against oxidative damage in cells .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。